Benzyl 2-Amino-2-cyanoacetate Hydrochloride
CAS No.:
Cat. No.: VC15742064
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O2 |
|---|---|
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | benzyl 2-amino-2-cyanoacetate;hydrochloride |
| Standard InChI | InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H |
| Standard InChI Key | XCZRRIXWHFYZIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 2-amino-2-cyanoacetate hydrochloride features a central acetamide scaffold where the α-carbon is substituted with both cyano and amino groups. The benzyl ester moiety (C₆H₅CH₂O–) enhances lipophilicity, while the hydrochloride salt improves solubility in polar solvents . The IUPAC name, benzyl 2-amino-2-cyanoacetate hydrochloride, reflects this arrangement, with the hydrochloride counterion stabilizing the protonated amino group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O₂ | |
| Molecular Weight | 226.66 g/mol | |
| Functional Groups | Cyano, Amino, Ester, Hydrochloride | |
| Solubility | Polar solvents (e.g., water, ethanol) |
Spectroscopic Characteristics
Infrared (IR) spectroscopy of related compounds, such as N-benzyl-2-cyanoacetamide, reveals absorption bands at ~3295 cm⁻¹ (N–H stretch), 2220 cm⁻¹ (C≡N stretch), and 1640 cm⁻¹ (C=O stretch) . Nuclear magnetic resonance (NMR) data for benzyl cyanoacetate derivatives typically show aromatic proton signals at δ 7.2–7.4 ppm and methylene protons adjacent to the ester group at δ 4.3–4.6 ppm . These spectral features are critical for structural validation during synthesis .
Synthesis and Optimization Strategies
Precursor-Based Pathways
The synthesis of benzyl 2-amino-2-cyanoacetate hydrochloride likely begins with ethyl cyanoacetate, a common starting material for cyanoacetamide derivatives . In a representative procedure, ethyl cyanoacetate reacts with benzylamine under varying conditions:
Table 2: Comparative Synthesis Methods for N-Benzyl-2-cyanoacetamide
| Method | Time (min) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Thermal | 60 | 85 | Room Temperature |
| Microwave | 1 | 93 | 100–105 |
| Ultrasound | 2 | 90 | 35–40 |
Microwave irradiation significantly reduces reaction times (1 min vs. 60 min thermally) while improving yields (93% vs. 85%) . Ultrasound-assisted synthesis offers moderate yields (90%) at milder temperatures (35–40°C), favoring energy-efficient protocols .
Functional Group Transformations
Introducing the amino group may involve reducing a nitrile intermediate. For example, RANEY® nickel-catalyzed hydrogenation under high pressure (8–10 bar H₂) selectively reduces nitriles to amines while preserving amide and aryl halide functionalities . In situ protection with Boc₂O (di-tert-butyl dicarbonate) prevents over-reduction, yielding protected intermediates that are subsequently deprotected with HCl to form the hydrochloride salt .
Applications in Organic and Medicinal Chemistry
Heterocyclic Synthesis
The cyano and amino groups enable cyclocondensation reactions to form nitrogen- and sulfur-containing heterocycles. For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles—precursors to thieno[2,3-d]pyrimidines—are synthesized via Michael addition of cyanothioacetamide to α-bromochalcones . Similarly, benzyl 2-amino-2-cyanoacetate hydrochloride could serve as a building block for benzimidazoles, which exhibit antitumor activity .
Bioactive Molecule Development
Structurally related compounds, such as α,α-disubstituted β-amino amides, demonstrate antimicrobial and anticancer properties . The hydrochloride salt’s improved solubility may enhance bioavailability, making it a candidate for prodrug design .
Related Compounds and Biological Activity
Structural Analogues
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Benzyl cyanoacetate (C₁₀H₉NO₂): Lacks the amino and hydrochloride groups, reducing polarity and bioactivity .
-
N-Benzyl-2-cyanoacetamide (C₁₀H₁₀N₂O): Shares the cyanoacetamide backbone but lacks esterification and hydrochloride .
Biological Screening
While direct studies on benzyl 2-amino-2-cyanoacetate hydrochloride are scarce, benzimidazole derivatives derived from similar precursors show IC₅₀ values <10 μM against breast cancer cell lines. Thienopyrimidines exhibit kinase inhibitory activity, suggesting potential for targeted therapies .
Future Research Directions
Synthetic Methodology Development
Exploring one-pot multicomponent reactions could streamline synthesis. For example, combining benzylamine, ethyl cyanoacetate, and HCl gas under microwave conditions might directly yield the hydrochloride salt, bypassing intermediate isolation .
Biological Evaluation
Systematic in vitro studies are needed to assess antimicrobial, anticancer, and enzyme inhibitory activities. Molecular docking simulations could predict interactions with targets like DNA topoisomerase II or epidermal growth factor receptor (EGFR) .
Materials Science Applications
The compound’s rigid, planar structure may facilitate crystallization in organic semiconductors. Investigating its dielectric properties and charge transport behavior could advance optoelectronic material design.
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